Remetinostat Remetinostat Remetinostat is under investigation in clinical trial NCT02213861 (Efficacy, Safety and Tolerability Study of SHAPE in IA, IB or IIA Cutaneous T-cell Lymphoma).
Remetinostat is a topical formulation containing the histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Upon cutaneous administration, SHP-141 selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis), the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes. These events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor cell types, are a family of metalloenzymes responsible for the deacetylation of chromatin histone proteins. Topical administration of SHP-141 allows for high concentrations of this agent locally while minimizing systemic toxicity.
Brand Name: Vulcanchem
CAS No.: 946150-57-8
VCID: VC0541192
InChI: InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18)
SMILES: COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO
Molecular Formula: C16H21NO6
Molecular Weight: 323.34 g/mol

Remetinostat

CAS No.: 946150-57-8

Cat. No.: VC0541192

Molecular Formula: C16H21NO6

Molecular Weight: 323.34 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Remetinostat - 946150-57-8

Specification

CAS No. 946150-57-8
Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
IUPAC Name methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate
Standard InChI InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18)
Standard InChI Key XDZAHHULFQIBFE-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO
Canonical SMILES COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Remetinostat

Molecular Structure and Biochemical Properties

Remetinostat (methylparaben suberohydroxamic acid phenyl ester) is a small molecule with the chemical formula C16H21NO6\text{C}_{16}\text{H}_{21}\text{NO}_6 and a molecular weight of 323.34 g/mol . Its structure includes a hydroxamic acid moiety critical for HDAC inhibition and a benzoic acid ester designed to enhance cutaneous retention (Figure 1). The SMILES notation for remetinostat is COC(=O)C1=CC=C(OC(=O)CCCCCCC(=O)NO)C=C1, and its InChI key is XDZAHHULFQIBFE-UHFFFAOYSA-N .

Mechanism of Action

Remetinostat selectively inhibits HDAC isoforms 1, 3, and 6, with mean inhibition constants (KiK_i) of 160 nM, 66 nM, and 10 nM, respectively . By blocking histone deacetylation, it promotes chromatin relaxation and reactivates tumor suppressor genes such as p21p21 and p53p53, inducing apoptosis and reducing proliferation in malignant cells . In BCC, remetinostat also suppresses the Hedgehog pathway by preventing deacetylation of the transcription factor GLI1, a key driver of tumorigenesis .

Pharmacokinetics and Metabolism

Formulated as a 1% gel, remetinostat exhibits minimal systemic absorption due to rapid metabolism upon entering the bloodstream. Its half-life in plasma is approximately 2 hours, ensuring localized activity in the skin . Preclinical studies confirm that >95% of the drug remains in the epidermis and dermis, with negligible detection in systemic circulation . This property mitigates the hematologic and gastrointestinal toxicities associated with oral HDAC inhibitors like vorinostat .

Clinical Efficacy in Basal Cell Carcinoma

Phase 2 Trial Design and Demographics

A pivotal phase 2 open-label trial (NCT03180528) evaluated remetinostat in 25 patients with 33 BCC tumors . Participants applied 1% gel thrice daily for six weeks, with tumor diameter measured at baseline and week 8. Surgical excision and histologic analysis followed to assess complete response (CR). The cohort comprised predominantly non-Hispanic white males (median age: 59 years), with nodular (51.5%), superficial (18.2%), and infiltrative (15.2%) subtypes .

Efficacy Outcomes

The objective response rate (ORR), defined as ≥30% reduction in tumor diameter, was 69.7% (90% CI: 54–82.5%), with 54.8% achieving CR on histology . Tumor area decreased by 71.5% on average . Subtype-specific responses are detailed in Table 1.

Table 1: Response Rates by BCC Subtype

SubtypeComplete ResponsePartial ResponseTotal Response Rate
Superficial BCC51100%
Nodular BCC10568.2%
Infiltrative BCC2166.7%
Micronodular BCC000%

Superficial BCCs showed the highest sensitivity, likely due to enhanced drug penetration, while micronodular variants exhibited resistance .

Expanding Applications: Psoriasis and Cutaneous T-Cell Lymphoma

Psoriasis

In a 2024 preclinical study, remetinostat improved psoriasiform inflammation in imiquimod-induced mice by 62% (p<0.01p < 0.01) . The drug suppressed dendritic cell (DC) maturation (reducing CD86 expression by 45%) and inhibited keratinocyte production of inflammatory mediators like IL-23 and TNF-α . Unlike biologics, remetinostat promoted keratinocyte differentiation without affecting proliferation, suggesting a dual mechanism .

Cutaneous T-Cell Lymphoma

A phase 2 trial in early-stage mycosis fungoides (MF-CTCL) reported a 40% ORR with twice-daily application . Remetinostat reduced pruritus scores by 50% and lesion thickness by 35% over 12 weeks, comparable to topical corticosteroids but without skin atrophy.

Future Directions and Ongoing Research

A phase 3 trial (NCT04825691) is slated for 2025 to evaluate remetinostat in primary uveal melanoma, leveraging its HDAC inhibitory effects on ocular tumors . Additional studies are exploring its utility in alopecia areata and Bowen’s disease . Combination therapies with immune checkpoint inhibitors (e.g., pembrolizumab) are under preclinical investigation to enhance antitumor immunity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator